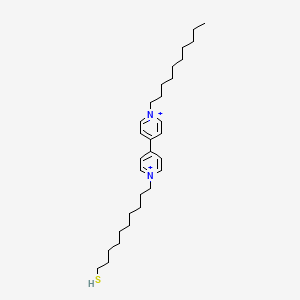
1-Decyl-1'-(10-sulfanyldecyl)-4,4'-bipyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decyl-1’-(10-sulfanyldecyl)-4,4’-bipyridin-1-ium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridinium core with decyl and sulfanyldecyl substituents, making it an interesting subject for research in chemistry, biology, and materials science.
Vorbereitungsmethoden
The synthesis of 1-Decyl-1’-(10-sulfanyldecyl)-4,4’-bipyridin-1-ium typically involves a multi-step process. The initial step often includes the preparation of the bipyridinium core, followed by the introduction of decyl and sulfanyldecyl groups through nucleophilic substitution reactions. The reaction conditions usually require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance yield and purity.
Analyse Chemischer Reaktionen
1-Decyl-1’-(10-sulfanyldecyl)-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bipyridinium core to a bipyridine structure, altering its electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s reactivity and solubility.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Decyl-1’-(10-sulfanyldecyl)-4,4’-bipyridin-1-ium has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug delivery systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanocomposites, due to its electronic properties.
Wirkmechanismus
The mechanism of action of 1-Decyl-1’-(10-sulfanyldecyl)-4,4’-bipyridin-1-ium involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The bipyridinium core can engage in π-π stacking with aromatic residues, while the decyl and sulfanyldecyl groups enhance membrane permeability. These interactions can disrupt cellular processes, leading to antimicrobial effects or facilitating drug delivery.
Vergleich Mit ähnlichen Verbindungen
Compared to other bipyridinium compounds, 1-Decyl-1’-(10-sulfanyldecyl)-4,4’-bipyridin-1-ium stands out due to its unique substituents. Similar compounds include:
1-Decyl-4,4’-bipyridinium: Lacks the sulfanyldecyl group, resulting in different reactivity and applications.
1-(10-Sulfanyldecyl)-4,4’-bipyridinium: Lacks the decyl group, affecting its solubility and interaction with biological membranes.
The presence of both decyl and sulfanyldecyl groups in 1-Decyl-1’-(10-sulfanyldecyl)-4,4’-bipyridin-1-ium provides a balance of hydrophobicity and reactivity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
143007-76-5 |
|---|---|
Molekularformel |
C30H50N2S+2 |
Molekulargewicht |
470.8 g/mol |
IUPAC-Name |
10-[4-(1-decylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]decane-1-thiol |
InChI |
InChI=1S/C30H49N2S/c1-2-3-4-5-6-9-12-15-22-31-24-18-29(19-25-31)30-20-26-32(27-21-30)23-16-13-10-7-8-11-14-17-28-33/h18-21,24-27H,2-17,22-23,28H2,1H3/q+1/p+1 |
InChI-Schlüssel |
WJLVZKQYIUPGAF-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


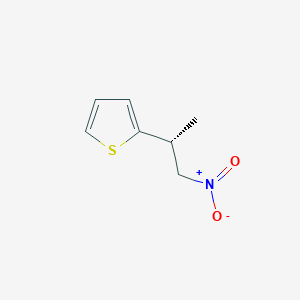

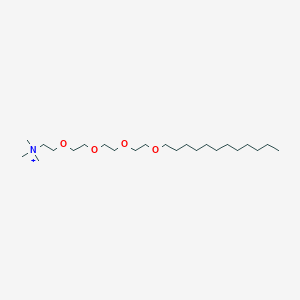
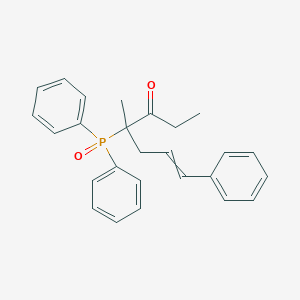
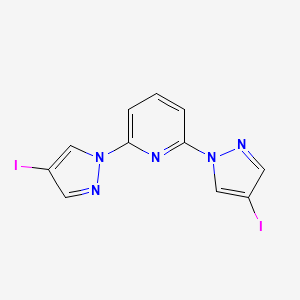
![3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine](/img/structure/B12538296.png)

![(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12538314.png)
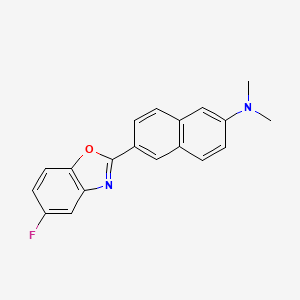


![Bis[(2-fluorophenyl)methyl]stannanone](/img/structure/B12538324.png)


